molecular formula C9H13ClN2O B13558701 4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Cat. No.: B13558701
M. Wt: 200.66 g/mol
InChI Key: BUXYPCSGPLIJKC-UHFFFAOYSA-N
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Description

4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a chloromethyl group and a tetrahydro-2H-pyran-4-yl group, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole typically involves the reaction of appropriate pyrazole derivatives with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the risk of contamination. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

    Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles like amines, thiols, and alcohols are frequently employed.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their function. The pyrazole ring may interact with enzymes and receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
  • 4-(hydroxymethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
  • 4-(methyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Uniqueness

4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is unique due to its chloromethyl group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

4-(chloromethyl)-5-(oxan-4-yl)-1H-pyrazole

InChI

InChI=1S/C9H13ClN2O/c10-5-8-6-11-12-9(8)7-1-3-13-4-2-7/h6-7H,1-5H2,(H,11,12)

InChI Key

BUXYPCSGPLIJKC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=C(C=NN2)CCl

Origin of Product

United States

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